

## SGLT2 Inhibitors and Cardiovascular Outcomes: A Network Meta-Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as glucose-lowering therapies for type 2 diabetes, have demonstrated significant cardiovascular benefits, reducing the risk of major adverse cardiovascular events (MACE), cardiovascular death, and hospitalization for heart failure.[1][2][3] This guide provides a comparative overview of the cardiovascular outcomes associated with different SGLT2 inhibitors, drawing upon data from multiple network meta-analyses.

## Comparative Efficacy of SGLT2 Inhibitors on Cardiovascular Outcomes

Network meta-analyses allow for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of head-to-head comparisons.[4][5] The following tables summarize the quantitative data from several key network meta-analyses on the effects of various SGLT2 inhibitors on major cardiovascular endpoints.

## **Table 1: Major Adverse Cardiovascular Events (MACE)**

MACE is a composite endpoint that typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.



| SGLT2 Inhibitor<br>Class/Drug      | Risk Reduction vs.<br>Placebo (Hazard<br>Ratio/Odds Ratio,<br>95% CI) | Key Findings from<br>Network Meta-<br>Analyses                                                                  | Citations |
|------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| SGLT2 Inhibitors<br>(Class Effect) | HR: 0.88 (0.82-0.94)                                                  | A 12% relative reduction in MACE.                                                                               | [6]       |
| HR: 0.91 (0.87-0.96)               | A 9% reduction in the rate of MACE.                                   | [1][7]                                                                                                          |           |
| OR: 0.86 (0.80-0.93)               | Significant reduction in the incidence of MACE.                       | [8]                                                                                                             |           |
| Empagliflozin                      | OR: 0.43-0.47 (vs.<br>placebo for<br>10mg/25mg doses)                 | May be better than other SGLT2 inhibitors in reducing cardiovascular events.                                    | [9][10]   |
| Canagliflozin                      | OR: 4.83-5.31 (higher<br>risk vs. Empagliflozin<br>10mg)              | Associated with a significantly higher risk of cardiovascular events compared to empagliflozin in one analysis. | [9][10]   |

**Table 2: Cardiovascular Death** 



| SGLT2 Inhibitor<br>Class/Drug      | Risk Reduction vs.<br>Placebo (Hazard<br>Ratio/Odds Ratio,<br>95% CI)  | Key Findings from<br>Network Meta-<br>Analyses             | Citations |
|------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------|-----------|
| SGLT2 Inhibitors<br>(Class Effect) | HR: 0.86 (0.81-0.92)                                                   | Clear effect on reducing cardiovascular death.             | [1][11]   |
| OR: 0.74 (0.67-0.81)               | Significant reduction in cardiovascular mortality.                     | [8]                                                        |           |
| HR: 0.85 (0.78-0.91)               | Protects 15% from cardiovascular death in patients with heart failure. | [12]                                                       |           |
| Empagliflozin                      | RR: 0.81 (0.71-0.92)                                                   | Significant reduction in the risk of cardiovascular death. | [13]      |
| Dapagliflozin                      | RR: 0.88 (0.79-0.98)                                                   | Significant reduction in the risk of cardiovascular death. | [13]      |

**Table 3: Hospitalization for Heart Failure (HHF)** 



| SGLT2 Inhibitor<br>Class/Drug      | Risk Reduction vs.<br>Placebo (Hazard<br>Ratio/Odds Ratio,<br>95% CI)     | Key Findings from<br>Network Meta-<br>Analyses         | Citations |
|------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------|-----------|
| SGLT2 Inhibitors<br>(Class Effect) | HR: 0.71 (0.67-0.76)                                                      | A 29% reduction in hospitalizations for heart failure. | [12]      |
| HR: 0.69 (0.62-0.76)               | Decreased risk of hospitalization for heart failure.                      | [14]                                                   |           |
| OR: 0.67 (0.59-0.76)               | Significant reduction in heart failure/hospitalization for heart failure. | [15]                                                   | _         |
| RR: 0.72 (0.69-0.76)               | A 28% reduction in the risk of HHF.                                       | [13]                                                   |           |

Table 4: Myocardial Infarction (MI) and Stroke



| Outcome               | SGLT2 Inhibitor<br>Class Effect (Risk<br>Reduction vs.<br>Placebo) | Key Findings from<br>Network Meta-<br>Analyses                         | Citations |
|-----------------------|--------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Myocardial Infarction | OR: 0.86 (0.79-0.94)                                               | Associated with a reduction in the incidence of myocardial infarction. | [8]       |
| HR: 0.95 (0.87-1.04)  | No clear effect on MI in the overall population.                   | [1]                                                                    |           |
| Stroke                | OR: 0.95 (0.85-1.07)                                               | Risk of ischemic<br>stroke was not<br>reduced.                         | [8]       |
| HR: 0.99 (0.91-1.07)  | No effect on stroke.                                               | [1]                                                                    |           |

# **Experimental Protocols: Network Meta-Analysis Methodology**

The findings presented are derived from network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:

- Systematic Literature Search: A comprehensive search of electronic databases such as MEDLINE, Embase, and the Cochrane Library is conducted to identify all relevant RCTs.[8]
   [15]
- Inclusion and Exclusion Criteria: Studies are included based on predefined criteria, which typically involve placebo-controlled, phase 3, outcomes trials of SGLT2 inhibitors in specific patient populations (e.g., type 2 diabetes, heart failure, chronic kidney disease).[1][2]
- Data Extraction: Key data from the included trials are extracted, including study characteristics, patient demographics, interventions, and cardiovascular outcomes.







- Network of Evidence: A network diagram is constructed to visualize the direct and indirect comparisons between the different SGLT2 inhibitors and placebo.[16]
- Statistical Analysis: A random-effects model is commonly used to pool the results from the trials.[11][15] This approach accounts for potential heterogeneity between studies. Statistical methods such as Bayesian or frequentist approaches are employed to perform the network meta-analysis.
- Assessment of Heterogeneity and Inconsistency: The consistency of direct and indirect evidence is evaluated to ensure the validity of the network meta-analysis.[17]





Click to download full resolution via product page

Workflow of a Network Meta-Analysis.



## **Signaling Pathways for Cardiovascular Benefits**

The cardiovascular protective effects of SGLT2 inhibitors are believed to be multifactorial, extending beyond their glucose-lowering action.[3][18] Several signaling pathways are implicated:

- Hemodynamic Effects: SGLT2 inhibitors induce osmotic diuresis and natriuresis, leading to a reduction in plasma volume and blood pressure. This reduces cardiac preload and afterload.
   [19]
- Metabolic Effects: By promoting a shift towards ketone body utilization as an energy source for the heart, SGLT2 inhibitors improve cardiac energy efficiency.[3] They may also activate the AMPK pathway, which has protective effects against myocardial injury.[19]
- Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to suppress
  inflammatory pathways, such as the NF-κB pathway, and reduce pro-inflammatory cytokines.
   [20] They can also attenuate cardiac fibrosis.[3]
- Direct Cardiac and Vascular Effects: Some studies suggest direct effects on the myocardium and vasculature, including inhibition of the Na+/H+ exchanger, which can reduce intracellular sodium and calcium levels, and improvement in endothelial function.[3]





Click to download full resolution via product page

Proposed Signaling Pathways of SGLT2 Inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. Effect of SGLT2 inhibitors on heart failure outcomes and cardiovascular death across the cardiometabolic disease spectrum: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2)
   Inhibitors: A State-of-the-Art Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network meta-analyses: Methodological prerequisites and clinical usefulness PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 5. Is Network Meta-analysis a Revolutionary Statistical Tool for Improving the Reliability of Clinical Trial Results? A Brief Overview and Emerging Issues Arising PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. hcplive.com [hcplive.com]
- 8. Effects of SGLT2 inhibitors on cardiovascular outcomes and mortality in type 2 diabetes: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 10. Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Heart Failure Treatment with SGLT2 Inhibitors: A Systematic Review with Meta-Analysis -ABC Heart Failure & Cardiomyopathy [abcheartfailure.org]
- 13. Frontiers | Cardiovascular outcomes in patients treated with sodium-glucose transport protein 2 inhibitors, a network meta-analysis of randomized trials [frontiersin.org]
- 14. SGLT2 inhibitors in type 2 diabetes: a systematic review and meta-analysis of cardiovascular outcome trials balancing their risks and benefits PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium-glucose co-transporter 2 inhibitors and cardiovascular outcomes: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chapter 11: Undertaking network meta-analyses | Cochrane [cochrane.org]
- 18. Cardiovascular Diseases: Therapeutic Potential of SGLT-2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of cardiovascular benefits of SGLT2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SGLT2 Inhibitors and Cardiovascular Outcomes: A Network Meta-Analysis Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684318#a-network-meta-analysis-of-cardiovascular-outcomes-for-sglt2-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com